4-(3-Bromophenyl)pyrimidin-2-amine chemical structure and properties
4-(3-Bromophenyl)pyrimidin-2-amine chemical structure and properties
An In-depth Technical Guide to 4-(3-Bromophenyl)pyrimidin-2-amine
Authored by: A Senior Application Scientist
Introduction
4-(3-Bromophenyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core linked to a bromophenyl group, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4-(3-Bromophenyl)pyrimidin-2-amine, with a focus on its role as a key intermediate in the development of novel therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the structural and physical properties of 4-(3-Bromophenyl)pyrimidin-2-amine.
Chemical Structure
The molecular architecture of 4-(3-Bromophenyl)pyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A 3-bromophenyl substituent is attached to the 4th position of this pyrimidine core, and an amine group is present at the 2nd position.
Caption: Chemical structure of 4-(3-Bromophenyl)pyrimidin-2-amine.
Identifiers and Molecular Properties
The following table summarizes the key identifiers and molecular properties of the compound.
| Property | Value | Source |
| CAS Number | 392307-25-4 | [1][2] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.09 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | [3] |
| InChIKey | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical and chemical properties are crucial for handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 203-205 °C | [1][2] |
| Boiling Point (Predicted) | 436.7 ± 37.0 °C | [2] |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.42 ± 0.10 | [2] |
| Storage Temperature | 2-8 °C, Inert atmosphere | [1][2] |
Part 2: Synthesis and Characterization
The synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine is a critical process for its availability in research. While several methods can be envisioned, a common approach involves the cyclocondensation of a suitable precursor with guanidine.
Synthetic Pathway
A plausible and widely utilized method for the synthesis of 2-aminopyrimidines is the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine, a chalcone derived from 3-bromoacetophenone can be reacted with guanidine nitrate in the presence of a base.
Caption: General synthetic workflow for 4-(3-Bromophenyl)pyrimidin-2-amine.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar 2-aminopyrimidine syntheses.
Step 1: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
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To a solution of 3-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine
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Dissolve the crude enaminone from Step 1 in 30 mL of ethanol.
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Add guanidine nitrate (1.46 g, 12 mmol) and a base such as sodium ethoxide or sodium hydroxide (12 mmol) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
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A precipitate will form. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure 4-(3-Bromophenyl)pyrimidin-2-amine.[4]
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group and the C=N vibrations of the pyrimidine ring.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] 4-(3-Bromophenyl)pyrimidin-2-amine serves as a valuable intermediate in the synthesis of compounds with significant therapeutic potential.
Kinase Inhibitors
This compound is a key intermediate in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[1] The 2-aminopyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-bromophenyl group provides a vector for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR) to enhance drug efficacy and selectivity.[1][7] For instance, derivatives of pyrimidin-2-amine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[7]
Other Biological Activities
The pyrimidine nucleus is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][8] The presence of the bromo-substituent on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Therefore, 4-(3-Bromophenyl)pyrimidin-2-amine is a starting point for creating libraries of novel compounds for screening against various biological targets.
Part 4: Crystallography
The three-dimensional structure of 4-(3-Bromophenyl)pyrimidin-2-amine has been elucidated by single-crystal X-ray diffraction.
Crystal Structure Analysis
A study published in 2021 provided detailed crystallographic data for this compound.[4]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å |
| Volume (V) | 1957.3(15) ų |
| Molecules per unit cell (Z) | 8 |
The crystal structure reveals that the molecules are associated through N-H···N hydrogen bonds, forming a sheet-like structure.[4] These intermolecular interactions, along with weak π-π stacking between the benzene rings of adjacent molecules, contribute to the overall stability of the crystal lattice.[4]
Conclusion
4-(3-Bromophenyl)pyrimidin-2-amine is a compound of significant interest due to its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and potential for chemical modification make it a valuable tool for researchers and scientists in drug development. The established role of the 2-aminopyrimidine scaffold in kinase inhibition highlights the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide has provided a comprehensive technical overview to support its application in advanced research endeavors.
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Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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